1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride
Description
This compound is a piperazine-based derivative featuring a 1-ethyl-1H-imidazole substituent at the 4-position of the piperazine ring and a 4-methoxyphenoxy ethanone moiety. The hydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmacological applications. Structurally, it combines a piperazine core—a common pharmacophore in CNS and antimicrobial agents—with an imidazole heterocycle, which is prevalent in antifungal and receptor-targeting drugs (e.g., histamine H1/H4 ligands) . The 4-methoxy group on the phenoxy moiety may influence metabolic stability and receptor affinity due to its electron-donating properties.
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3.ClH/c1-3-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)14-25-16-6-4-15(24-2)5-7-16;/h4-9H,3,10-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFMXRGPPNGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride is a synthetic compound that exhibits significant potential in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazole Ring : Known for its role in various biological processes.
- Piperazine Moiety : Often associated with neuropharmacological activity.
- Phenoxy Group : Contributes to its interaction with various receptors.
The molecular formula is , with a molecular weight of approximately 378.9 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:
- Receptor Modulation : It may influence neurotransmitter systems, particularly serotonin and dopamine pathways, through its piperazine and imidazole components .
- Apoptosis Induction : Similar compounds have shown efficacy in inducing apoptosis in cancer cells by modulating the expression of apoptotic proteins like Bax and Bcl-2 .
Antitumor Activity
Research indicates that derivatives of imidazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can outperform traditional chemotherapeutic agents like 5-FU and MTX in terms of potency .
Table 1: Comparison of Antitumor Activity
| Compound | IC50 (µM) | Selectivity Index (Normal/Tumor Cells) |
|---|---|---|
| 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone | TBD | TBD |
| Compound 4f (Reference) | 3.24 | 23–46 |
The selectivity index indicates a significant preference for targeting tumor cells over normal cells, suggesting a favorable therapeutic window.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their impact on anxiety and depression models, indicating possible applications in psychiatric disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiproliferative Studies : A study demonstrated that imidazole derivatives induced apoptosis in HeLa cells, significantly increasing Bax protein levels while decreasing Bcl-2 levels, leading to enhanced apoptosis rates compared to control treatments .
- Structure-Activity Relationship (SAR) : Research into the SAR of imidazole derivatives has revealed that specific substitutions on the imidazole ring can enhance anticancer activity. The presence of electron-donating groups was found to be beneficial for activity against certain cancer cell lines .
- Receptor Binding Studies : Investigations into receptor interactions have shown that compounds similar to this compound can act as ligands for various receptors, influencing signaling pathways related to cell proliferation and survival .
Scientific Research Applications
Pharmacological Activities
The compound has been investigated for various pharmacological activities, including:
- Antimicrobial Activity :
-
Anticancer Potential :
- The structural components of this compound suggest potential anticancer activity. Studies on related compounds have shown cytotoxic effects against cancer cell lines while exhibiting low toxicity to normal cells. This suggests that modifications to the piperazine or imidazole components can enhance anticancer efficacy without increasing side effects .
-
Neuropharmacological Effects :
- The imidazole ring is known for influencing neurotransmitter systems, which could imply potential applications in treating neurological disorders. Research into similar compounds has indicated their ability to modulate serotonin and dopamine pathways, making them candidates for further investigation in neuropharmacology .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of structurally related compounds against various pathogens. The results indicated that compounds with imidazole and piperazine rings exhibited significant antimicrobial effects, suggesting that 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride may also possess similar properties .
Case Study 2: Anticancer Activity
Research on related compounds demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7). These findings highlight the potential for developing new anticancer agents based on the structural framework of this compound .
Case Study 3: Neuropharmacological Effects
Investigations into compounds containing imidazole rings have reported their effects on neurotransmitter systems, suggesting possible therapeutic applications in conditions such as anxiety and depression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:
Key Observations :
Structural Variations: The target compound distinguishes itself with a 4-methoxyphenoxy group, unlike sertaconazole’s dichlorophenyl or the pyrazolo-pyridine in . The methoxy group may reduce metabolic oxidation compared to halogenated analogs . Piperazine modifications: The ethyl-imidazole substituent (target) contrasts with the benzoimidazole in or the pyrazolo-pyridine in . These differences impact receptor selectivity; e.g., benzoimidazole derivatives show stronger histamine receptor affinity .
Synthetic Routes: The target compound’s synthesis likely parallels methods in (reflux with ethanol) and (piperazine coupling via nucleophilic substitution). In contrast, sertaconazole uses microwave activation , and employs palladium catalysis .
Biological Activity :
- While direct data for the target are lacking, sertaconazole ’s antifungal efficacy highlights the importance of halogenated aryl groups . The dual H1/H4 ligands () demonstrate that imidazole-piperazine hybrids can target multiple receptors, suggesting the target compound may have similar versatility .
Molecular Weight and Solubility :
- The target’s hydrochloride salt improves solubility, a feature absent in neutral analogs like the pyrazolo-pyridine derivative (). Molecular weights of analogs range from ~400–500 g/mol, consistent with drug-like properties .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use a stepwise approach: (1) React 1-ethyl-1H-imidazole with piperazine derivatives under reflux conditions in aprotic solvents (e.g., DMF or DCM) to form the imidazole-piperazine core . (2) Introduce the 4-methoxyphenoxy ethanone moiety via nucleophilic substitution or coupling reactions, optimizing reaction time (4–6 hours) and temperature (60–80°C) . (3) Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water) . Monitor purity at each stage using TLC and HPLC (>95% purity threshold).
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for imidazole protons (δ 7.2–7.8 ppm), piperazine methylene (δ 2.8–3.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) to verify connectivity .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) matching the theoretical molecular weight (e.g., 433.3 g/mol for C21H29ClN4O3) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of calculated values .
Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
Methodological Answer:
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays : Test receptor-binding affinity (e.g., histamine H1/H4 receptors at 1–100 µM concentrations) using radioligand displacement assays .
- Cytotoxicity : Evaluate cell viability (e.g., HEK-293 cells) via MTT assays after 24–48 hours of exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies refine the pharmacological profile of this compound?
Methodological Answer:
- Modify substituents : Replace the 4-methoxyphenoxy group with halogenated or bulky aryl groups to assess steric/electronic effects on receptor binding .
- Vary the imidazole N-alkyl chain : Synthesize analogs with propyl/cyclopropyl groups to study metabolic stability .
- Assay optimization : Use SPR (surface plasmon resonance) to quantify binding kinetics (KD, kon/koff) for modified analogs .
Q. What strategies resolve discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Solvent effects : Record spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced peak shifts .
- Dynamic NMR : Perform variable-temperature experiments (25–60°C) to detect conformational equilibria (e.g., piperazine ring puckering) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; quantify degradation via HPLC .
- Thermal stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures (>150°C for hydrochloride salts) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using spectrophotometry .
Q. What advanced analytical methods validate batch-to-batch consistency in industrial-scale synthesis?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to confirm stereochemical uniformity .
- NMR relaxation studies : Measure T1/T2 relaxation times to assess crystallinity and polymorphic forms .
- QC workflows : Implement PAT (process analytical technology) with inline FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
